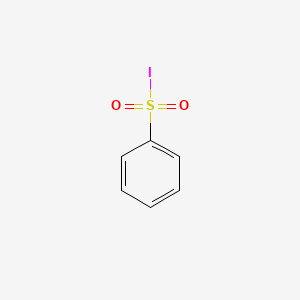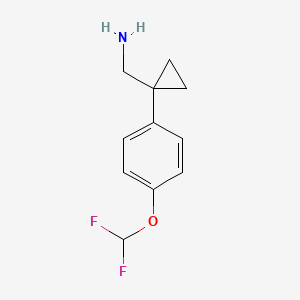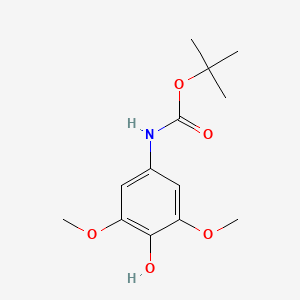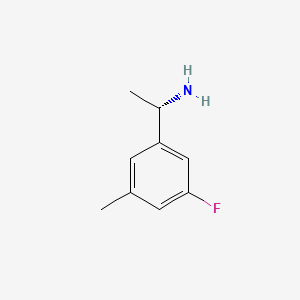
Benzenesulfonyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonyl iodide is an organosulfur compound with the formula C6H5SO2I. It is a member of the sulfonyl halides, where a sulfonyl group (SO2) is bonded to an iodine atom. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonyl iodide can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with sodium iodide in the presence of a suitable solvent such as acetone. The reaction proceeds as follows:
C6H5SO2Cl+NaI→C6H5SO2I+NaCl
Another method involves the direct iodination of benzenesulfonic acid using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl iodide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to benzenesulfinic acid or further to benzenethiol.
Oxidation Reactions: It can be oxidized to benzenesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Benzenesulfinic Acid: Formed by reduction.
Benzenesulfonic Acid: Formed by oxidation.
Scientific Research Applications
Benzenesulfonyl iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the sulfonyl group into molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonyl iodide involves the reactivity of the sulfonyl group. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions where this compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but contains a chlorine atom instead of iodine. It is more commonly used due to its higher stability.
Benzenesulfonyl Bromide: Contains a bromine atom and is less reactive than benzenesulfonyl iodide.
Methanesulfonyl Iodide: Contains a methyl group instead of a phenyl group, making it less bulky and more reactive.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its chloride and bromide counterparts. This makes it particularly useful in reactions requiring a strong electrophile.
Properties
IUPAC Name |
benzenesulfonyl iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYQFBLSWFTJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13537296.png)









![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)

![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)

